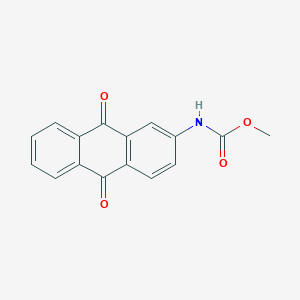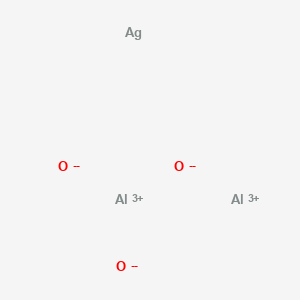
Dialuminum;oxygen(2-);silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of dialuminum;oxygen(2-);silver typically involves the reaction of silver oxide with aluminum oxide. One method involves heating a mixture of silver oxide and aluminum oxide under an oxidizing gas containing a water vapor concentration higher than 5.0 mol% at temperatures between 903–948 K . This process results in highly dispersed and stable silver particles on the aluminum oxide support.
Industrial Production Methods
On an industrial scale, the preparation of silver-supported alumina catalysts can be achieved through solid-state reactions. This method reduces the number of preparation steps and minimizes the handling and disposal of large volumes of metal salt solutions . Another method involves the use of ion exchange techniques, where silver ions are introduced into the aluminum oxide matrix through ion exchange processes .
Analyse Chemischer Reaktionen
Types of Reactions
Dialuminum;oxygen(2-);silver undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, silver in the compound can react with acids, ammonia, cyanide, halides, hydroxide, sulfide, and thiosulfate .
Common Reagents and Conditions
Oxidation: Silver reacts with oxygen to form silver oxide.
Reduction: Silver oxide can be reduced back to metallic silver using reducing agents.
Substitution: Silver ions can be substituted by other metal ions in the presence of suitable reagents.
Major Products Formed
Oxidation: Silver oxide (Ag₂O)
Reduction: Metallic silver (Ag)
Substitution: Various metal oxides depending on the substituting metal
Wissenschaftliche Forschungsanwendungen
Dialuminum;oxygen(2-);silver has a wide range of scientific research applications:
Nanotechnology: Silver nanoparticles supported on aluminum oxide are used in various nanotechnology applications due to their unique properties.
Biomedical Applications: Silver nanoparticles exhibit antimicrobial properties and are used in medical devices, drug delivery systems, and diagnostic tools.
Environmental Applications: Used in the reduction of nitrogen oxides (NOx) and the oxidation of volatile organic compounds (VOCs) in environmental catalysis.
Wirkmechanismus
The mechanism of action of dialuminum;oxygen(2-);silver involves several pathways:
Catalytic Activity: The silver particles on the aluminum oxide support act as active sites for catalytic reactions, facilitating the conversion of reactants to products.
Vergleich Mit ähnlichen Verbindungen
Dialuminum;oxygen(2-);silver can be compared with other similar compounds such as:
Aluminum Oxide (Al₂O₃): A common compound used in various industrial applications, including as a catalyst support and in ceramics.
Silver Oxide (Ag₂O): Used in batteries and as a reagent in organic synthesis.
Silver Nanoparticles: Widely used in biomedical applications due to their antimicrobial properties.
Uniqueness
The combination of aluminum oxide and silver in this compound provides unique properties, such as enhanced catalytic activity and stability, making it suitable for a wide range of applications in catalysis, nanotechnology, and medicine .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties, including high catalytic activity and antimicrobial effects, make it a valuable material for research and development in multiple fields.
Eigenschaften
Molekularformel |
AgAl2O3 |
|---|---|
Molekulargewicht |
209.829 g/mol |
IUPAC-Name |
dialuminum;oxygen(2-);silver |
InChI |
InChI=1S/Ag.2Al.3O/q;2*+3;3*-2 |
InChI-Schlüssel |
GPXUHJHRDWSAJK-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
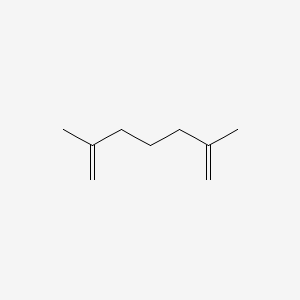
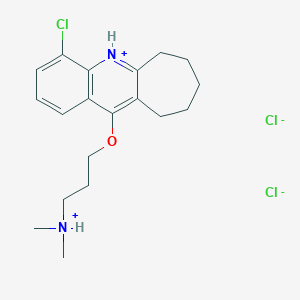
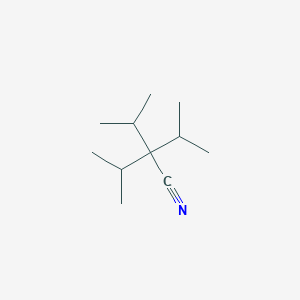
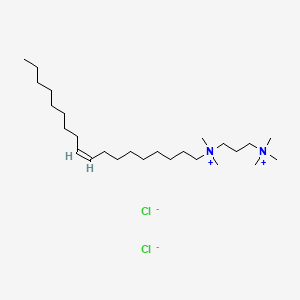
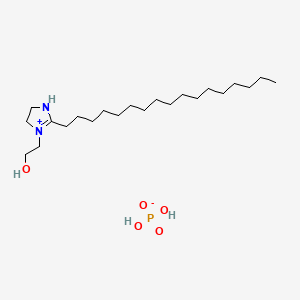

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
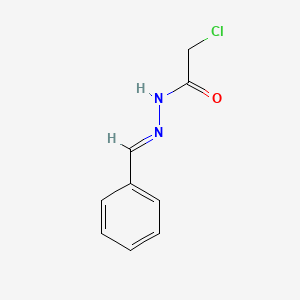
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

